molecular formula C7H17ClN2 B13146316 N-Ethylpiperidin-4-amine hydrochloride CAS No. 1841081-36-4

N-Ethylpiperidin-4-amine hydrochloride

Cat. No.: B13146316
CAS No.: 1841081-36-4
M. Wt: 164.67 g/mol
InChI Key: BSGVKINHNXXMCX-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by an ethyl group attached to the piperidin-4-amine backbone, with a hydrochloride salt. Piperidine derivatives are widely studied for their pharmaceutical relevance, particularly in central nervous system (CNS) drug development, receptor modulation, and as intermediates in organic synthesis.

Properties

CAS No.

1841081-36-4

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-ethylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H

InChI Key

BSGVKINHNXXMCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCNCC1.Cl

Related CAS

1233953-08-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where piperidine and ethylamine are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-Ethylpiperidin-4-amine N-oxide.

    Reduction: Secondary amines like N-ethylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-Ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituents/Modifications Molecular Formula MW CAS Number Key Properties/Notes
N-Ethylpiperidin-4-amine hydrochloride Ethyl group at piperidine N-position C7H17ClN2 180.68* Not specified Hypothesized to exhibit moderate solubility in polar solvents; likely stable at room temperature.
N-Phenylpiperidin-4-amine hydrochloride Phenyl group at N-position C11H17ClN2 212.72 1193388-65-6 Crystalline solid; used in pharmaceutical intermediates.
Ethyl 4-ANPP (hydrochloride) N-Ethyl, N-phenyl, phenethyl groups C21H28N2·2HCl 381.4 Not specified ≥98% purity; UV λmax 255 nm; stored at -20°C; precursor in opioid synthesis.
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl group C12H17N3O2·2HCl 308.20 1158785-53-5 Research use; no GHS hazards reported.
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 4-Chlorobenzyl, methyl groups C13H19Cl2N2 275.22 1261233-16-2 Pharmaceutical intermediate; structural complexity enhances receptor binding.

*Calculated based on molecular formula.

Physicochemical and Stability Profiles

  • Solubility: Ethyl-substituted derivatives (e.g., Ethyl 4-ANPP) show solubility in polar solvents like methanol and water due to hydrochloride salt formation . Chlorobenzyl or nitrobenzyl substituents (e.g., ) may reduce solubility due to hydrophobic aromatic rings.
  • Stability : Ethyl 4-ANPP is stable for ≥5 years at -20°C , whereas nitrobenzyl derivatives (e.g., ) require standard laboratory storage (room temperature, dry conditions).

Key Differences and Implications

Substituent Effects :

  • Ethyl Groups : Enhance solubility and metabolic stability compared to bulky aromatic substituents .
  • Aromatic Groups (e.g., phenyl, chlorobenzyl) : Improve receptor binding affinity but may reduce solubility and increase toxicity .

Applications :

  • Ethyl derivatives are prioritized in CNS drug synthesis , while chlorobenzyl/nitrobenzyl analogs are used in antimicrobial or antiviral agents .

Stability : Ethyl and methyl derivatives generally exhibit better long-term stability than nitro-substituted compounds .

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